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Introduction

Erdafitinib (Balversa®) is an oral, selective, pan-fibroblast growth factor receptor (FGFR)
tyrosine kinase inhibitor approved for the treatment of adult patients with locally advanced or
metastatic urothelial carcinoma (mUC) harboring susceptible FGFR3 or FGFR2 genetic
alterations.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell
proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, due to gene mutations,
amplifications, or fusions, is a key oncogenic driver in a variety of cancers, including
approximately 20% of metastatic bladder cancers.[4][5][6] Erdafitinib works by binding to the
ATP-binding site of FGFR1-4, inhibiting their kinase activity and suppressing downstream
signaling pathways like MAPK/ERK and PI3K/AKT, which ultimately reduces tumor cell growth.

[3][4]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue
into immunodeficient mice, have emerged as a powerful preclinical platform.[7][8] These
models are known to preserve the histological and genomic characteristics of the original
patient tumor, offering a more predictive model for evaluating drug sensitivity and resistance
compared to traditional cell line-derived xenografts.[9][10] This document provides detailed
protocols for utilizing PDX models to assess the sensitivity of urothelial carcinoma to
Erdafitinib, guiding preclinical research and translational studies.
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Erdafitinib Mechanism of Action: The FGFR
Signaling Pathway

Under normal physiological conditions, the binding of a fibroblast growth factor (FGF) ligand to
its corresponding FGFR induces receptor dimerization and autophosphorylation of the
intracellular tyrosine kinase domains.[5] This activation triggers downstream signaling
cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which
regulate cell proliferation, migration, and survival.[3][5] In cancers with FGFR alterations, the
receptor is constitutively active, leading to uncontrolled cell growth. Erdafitinib selectively

inhibits this aberrant signaling.[1]
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Caption: Erdafitinib inhibits the constitutively active FGFR signaling pathway.
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Experimental Workflow for PDX-Based Erdafitinib
Testing

The process of using PDX models for drug sensitivity testing involves several key stages, from
model generation to data analysis. This systematic workflow ensures the integrity and
reproducibility of the preclinical data.

Click to download full resolution via product page

Caption: Standard workflow for Erdafitinib sensitivity testing in PDX models.

Detailed Experimental Protocols
Protocol 1: Establishment of Urothelial Carcinoma PDX
Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient

mice.

» Patient Sample Acquisition:
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o Collect fresh, viable tumor tissue from consenting patients undergoing surgical resection
(e.g., radical cystectomy).[9]

o Transport the tissue to the laboratory immediately in sterile media (e.g., DMEM/F-12 with
antibiotics) on ice.

e Host Mice:

o Use severely immunodeficient mice, such as NMRI nude (Rj:NMRI-Foxnlnu/nu) or
NOD/scid gamma (NSG) mice, aged 6-8 weeks.[7][9]

e Tumor Processing and Implantation:

o In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or
necrotic debris.

o Macrodissect the tumor into small fragments (approx. 3x3x3 mm).[9]
o Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

o Make a small incision in the skin over the interscapular region (for subcutaneous
implantation).[9]

o Create a subcutaneous pocket using blunt forceps.

o Implant one tumor fragment into the pocket. Some protocols recommend co-implantation
with Matrigel to improve engraftment rates.[7]

o Close the incision with surgical clips or sutures.
o Administer post-operative analgesics as per institutional guidelines.
e Monitoring and Passaging (P1 and beyond):
o Monitor mice twice weekly for tumor growth by measuring with digital calipers.

o When the initial tumor (PO) reaches a volume of 1000-1500 mms3, euthanize the mouse.[9]
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o Aseptically resect the tumor, remove necrotic areas, and process it into fragments for
serial passaging (P1) into new host mice.

o Cryopreserve a portion of the tumor from each passage for banking (in freezing media,
e.g., 90% FBS, 10% DMSO).

o Model Characterization:

o At each passage, preserve a tumor fragment in 10% neutral buffered formalin for histology
(H&E staining) and snap-freeze another fragment in liquid nitrogen for molecular analysis
(DNA/RNA sequencing).

o Confirm that the PDX model retains the key histological and genomic features (e.g.,
specific FGFR alterations) of the parent tumor.[7][9]

Protocol 2: Erdafitinib Efficacy Study in PDX Models

This protocol describes how to conduct a drug efficacy study once a PDX model is established
and expanded.

e PDX Model Selection:

o Select well-characterized PDX models with known FGFR alterations (e.g., FGFR3
mutations or fusions) relevant to Erdafitinib's indication.[2]

e Cohort Establishment:
o Expand the selected PDX model in a cohort of host mice.

o When tumors reach an average volume of 150-250 mm3, randomize mice into treatment
groups (e.g., n=5-10 mice per group).

= Group 1: Vehicle Control (e.g., appropriate buffer as specified by the drug
manufacturer).

» Group 2: Erdafitinib.

e Drug Preparation and Administration:
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o Formulate Erdafitinib for oral gavage. The standard starting dose in clinical use is 8 mg
daily, which can be adapted for murine studies based on pharmacometric modeling.[4][11]
A dose of 10 mg/kg/day has been used in xenograft models of other drugs.[12]

o Administer the drug or vehicle orally once daily (QD) for the duration of the study (e.g., 21-
28 days).

» Efficacy Monitoring:

o Measure tumor volume (V) using digital calipers at least twice weekly. Calculate volume
using the formula: V = (Length x Width?) / 2.

o Monitor mouse body weight twice weekly as a measure of general toxicity.

o Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm?), significant
body weight loss (>20%), or a pre-determined study duration.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

This protocol details the analysis of tumor tissue to confirm Erdafitinib's on-target activity.
o Sample Collection:

o At the end of the efficacy study, collect tumor tissues from a subset of mice from each
group at a specified time point after the final dose (e.g., 2-4 hours).

o Divide each tumor: fix one portion in formalin for immunohistochemistry (IHC) and snap-
freeze the other for molecular analysis.

e Immunohistochemistry (IHC):

o Perform IHC on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess the
phosphorylation status of key pathway proteins.

o Primary antibodies of interest include: phospho-FGFR (p-FGFR), phospho-ERK (p-ERK),
and proliferation markers like Ki-67.
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o Compare the staining intensity between vehicle- and Erdafitinib-treated tumors to
demonstrate target engagement and downstream pathway inhibition.[13]

o Western Blot Analysis:
o Prepare protein lysates from the frozen tumor samples.

o Use Western blotting to quantify the levels of total and phosphorylated FGFR, ERK, and
AKT.

o A significant reduction in the ratio of phosphorylated to total protein in the Erdafitinib-
treated group confirms on-target drug activity.[3]

Data Presentation and Interpretation

Quantitative data from PDX studies should be summarized to facilitate clear interpretation and
comparison between models and treatment groups.

Table 1: Baseline Characteristics of Selected Urothelial Carcinoma PDX Models This table
provides an example of how to characterize the PDX models used in a study.

. Engraftment

Patient FGFR Molecular

Model ID . ) Success Rate
Histology Alteration Subtype

(PO)

High-Grade ) )

BL-0451 ) FGFR3 (S5249C) Luminal Papillary  80% (4/5)
Papillary UC
Invasive UC, FGFR3-TACC3

BL-0523 ) Basal/Squamous  60% (3/5)
Squamous Fusion
High-Grade FGFR2 )

BL-0789 ] o Luminal Unstable  75% (3/4)
Papillary UC Amplification
Invasive )

BL-0912 ) FGFR Wild-Type  Basal/Squamous  80% (4/5)
Urothelial UC

Table 2: lllustrative Efficacy of Erdafitinib in Urothelial Carcinoma PDX Models This table
presents hypothetical but plausible efficacy data based on clinical findings. Tumor Growth
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Inhibition (TGI) is calculated as: TGI (%) = [1 - (AT / AC)] x 100, where AT and AC are the
changes in mean tumor volume for the treated and control groups, respectively. Objective

Response Rate (ORR) is based on RECIST-like criteria for preclinical models.

Final Mean
Tumor
PDX Model FGFR Treatment
. Volume TGI (%) ORR (%)
ID Alteration Group
(mm3) £
SEM
FGFR3
BL-0451 Vehicle 1850 + 210 - 0%
(S249C)
Erdafitinib (10
450 + 95 85% 80%
mg/kg)
FGFR3- _
BL-0523 Vehicle 1920 + 250 - 0%
TACC3
Erdafitinib (10
510 £ 110 82% 60%
mg/kg)
FGFR Wild- _
BL-0912 Vehicle 1790 + 190 - 0%
Type
Erdafitinib (10
1650 + 220 8% 0%

mg/kg)

Table 3: Summary of Pharmacodynamic Biomarker Analysis This table illustrates how to

present data confirming Erdafitinib's on-target effects in responsive PDX models.
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p-FGFR p-ERK
Treatment . I .
PDX Model ID - Inhibition (%) Inhibition (%) Ki-67 Index (%)
rou
£ (vs. Vehicle) (vs. Vehicle)

BL-0451 Vehicle 0% 0% 85%

Erdafitinib 92% 88% 15%

BL-0912 Vehicle 0% 0% 82%

Erdafitinib 5% 10% 75%

The data clearly demonstrate that Erdafitinib shows significant anti-tumor activity only in PDX
models with specific FGFR alterations, correlating with strong inhibition of the FGFR signaling
pathway. This approach validates the drug's mechanism of action and highlights the importance
of patient selection based on predictive biomarkers.[2] Such preclinical studies are crucial for
understanding potential resistance mechanisms and exploring novel combination therapies to
enhance clinical outcomes.[14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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